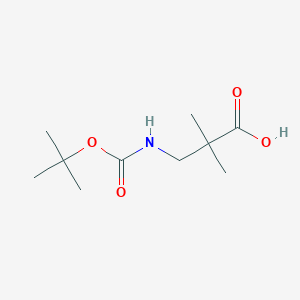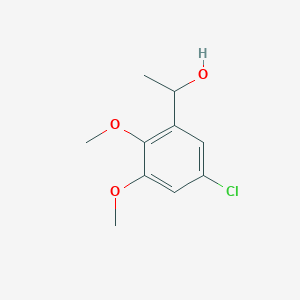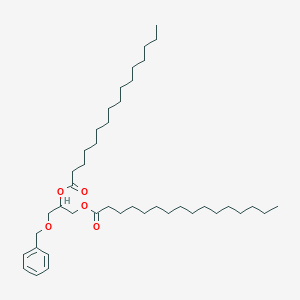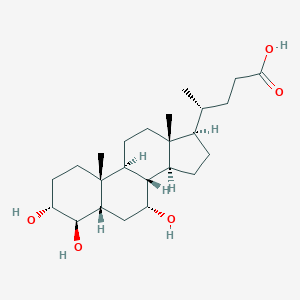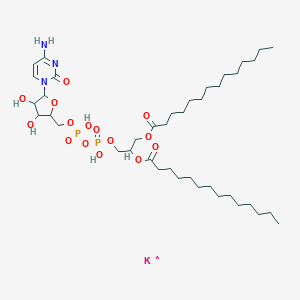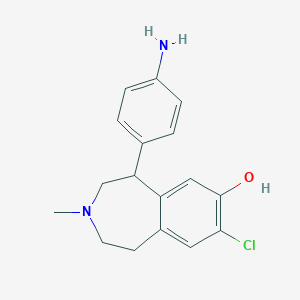
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol, also known as SCH 23390, is a potent and selective dopamine D1-like receptor antagonist. It is widely used in scientific research for its ability to block dopamine D1-like receptors, which play a crucial role in various physiological processes, including motor control, reward, and motivation.
作用機序
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 acts as a competitive antagonist at dopamine D1-like receptors, blocking the binding of dopamine to these receptors. This results in a decrease in the activity of dopaminergic neurons, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
The blockade of dopamine D1-like receptors by this compound 23390 has been shown to have a wide range of biochemical and physiological effects. For example, it can lead to a decrease in the release of dopamine in the brain, resulting in a decrease in motor activity, learning, and memory. It can also lead to a decrease in the rewarding effects of drugs of abuse, such as cocaine and amphetamine.
実験室実験の利点と制限
One of the main advantages of using 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 in lab experiments is its high selectivity for dopamine D1-like receptors. This allows researchers to specifically investigate the role of these receptors in various physiological processes. However, one limitation of using this compound 23390 is its short half-life, which requires frequent administration to maintain its effects.
将来の方向性
There are several future directions for the use of 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 in scientific research. One area of interest is the investigation of the role of dopamine D1-like receptors in psychiatric disorders, such as depression and anxiety. Another area of interest is the development of novel drugs that target dopamine D1-like receptors for the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 involves the reaction of 8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol with 4-aminophenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 has been extensively used in scientific research to investigate the role of dopamine D1-like receptors in various physiological and pathological processes. For example, it has been used to study the effects of dopamine D1-like receptor blockade on motor behavior, learning, and memory. It has also been used to investigate the role of dopamine D1-like receptors in drug addiction and schizophrenia.
特性
CAS番号 |
114490-37-8 |
|---|---|
分子式 |
C17H19ClN2O |
分子量 |
302.8 g/mol |
IUPAC名 |
5-(4-aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H19ClN2O/c1-20-7-6-12-8-16(18)17(21)9-14(12)15(10-20)11-2-4-13(19)5-3-11/h2-5,8-9,15,21H,6-7,10,19H2,1H3 |
InChIキー |
PTHLSIBOMNYSIS-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |
正規SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |
同義語 |
5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol ACTM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





